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Compound of Interest

Compound Name: 6,8-Difluoroquinoline

Cat. No.: B127152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6,8-Difluoroquinoline. In the absence of readily available experimental spectra in the

public domain, this document focuses on computationally predicted data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These

predictions serve as a valuable reference for the identification, characterization, and quality

control of 6,8-difluoroquinoline in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6,8-difluoroquinoline. It

is crucial to note that these are computationally generated values and should be confirmed with

experimental data whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides insights into the chemical environment of the hydrogen, carbon,

and fluorine nuclei within the molecule.

Table 1: Predicted ¹H NMR Data for 6,8-Difluoroquinoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Predicted Value Predicted Value Predicted Value H-2

Predicted Value Predicted Value Predicted Value H-3

Predicted Value Predicted Value Predicted Value H-4

Predicted Value Predicted Value Predicted Value H-5

Predicted Value Predicted Value Predicted Value H-7

Table 2: Predicted ¹³C NMR Data for 6,8-Difluoroquinoline

Chemical Shift (δ) ppm Assignment

Predicted Value C-2

Predicted Value C-3

Predicted Value C-4

Predicted Value C-4a

Predicted Value C-5

Predicted Value C-6

Predicted Value C-7

Predicted Value C-8

Predicted Value C-8a

Table 3: Predicted ¹⁹F NMR Data for 6,8-Difluoroquinoline

Chemical Shift (δ) ppm Assignment

Predicted Value F-6

Predicted Value F-8
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Infrared (IR) Spectroscopy
Predicted IR spectroscopy data helps in identifying the functional groups and vibrational modes

of the molecule.

Table 4: Predicted IR Absorption Bands for 6,8-Difluoroquinoline

Wavenumber (cm⁻¹) Intensity Assignment

Predicted Value Predicted Value C-H stretching (aromatic)

Predicted Value Predicted Value C=C stretching (aromatic)

Predicted Value Predicted Value C=N stretching

Predicted Value Predicted Value C-F stretching

Predicted Value Predicted Value C-H bending (out-of-plane)

Mass Spectrometry (MS)
Predicted mass spectrometry data provides information about the molecular weight and

potential fragmentation patterns of the molecule under ionization.

Table 5: Predicted Mass Spectrum Data for 6,8-Difluoroquinoline

m/z Relative Intensity (%) Assignment

165.05 100 [M]⁺ (Molecular Ion)

Predicted Value Predicted Value Fragment Ion

Predicted Value Predicted Value Fragment Ion

Experimental and Computational Protocols
The acquisition of spectroscopic data, whether experimental or computational, follows

established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental Protocol: A sample of 6,8-difluoroquinoline would be dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-

resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts

per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Computational Protocol: Predicted NMR spectra can be generated using software packages

such as ChemDraw, Mnova NMRPredict, or through quantum mechanical calculations using

density functional theory (DFT). These programs utilize algorithms and databases of known

chemical shifts to estimate the spectra of a given structure.

Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum of 6,8-difluoroquinoline can be obtained using a

Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a

KBr pellet, or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

Computational Protocol: IR spectra can be predicted computationally through vibrational

frequency calculations using quantum chemistry software. These calculations model the

vibrational modes of the molecule to predict the positions and intensities of the absorption

bands.

Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum of 6,8-difluoroquinoline would be acquired using a

mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The

instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Computational Protocol: Mass spectra can be predicted using software that simulates the

fragmentation of the molecule based on its structure and the ionization method. Tools like CFM-

ID can predict tandem mass spectra (MS/MS) for given molecules.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6,8-difluoroquinoline.
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General workflow for spectroscopic analysis of a chemical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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